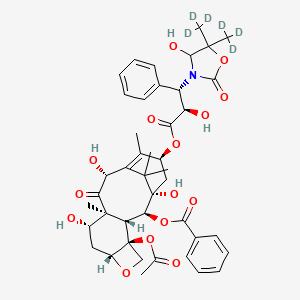

Docetaxel-d6 Metabolites M1 and M3 (Mixture of Diastereomers)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Docetaxel-d6 Metabolites M1 and M3 (Mixture of Diastereomers) are stable isotope-labeled metabolites of Docetaxel, a well-known chemotherapy medication used to treat various cancers, including breast, ovarian, and non-small cell lung cancer . These metabolites are primarily used in scientific research to study the pharmacokinetics and metabolism of Docetaxel.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

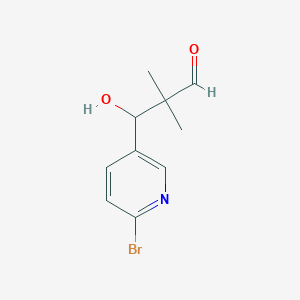

The synthesis of Docetaxel-d6 Metabolites M1 and M3 involves the hydroxylation of the synthetic isobutoxy side chain of Docetaxel . This process is typically carried out using specific reagents and conditions to ensure the formation of the desired diastereomers. The reaction conditions often include the use of catalysts and controlled temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of Docetaxel-d6 Metabolites M1 and M3 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the metabolites and ensure their quality and consistency . The production is carried out under strict regulatory guidelines to meet pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions

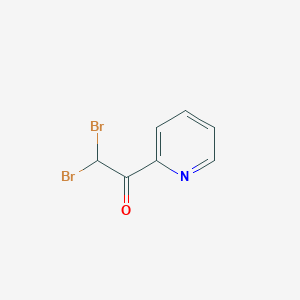

Docetaxel-d6 Metabolites M1 and M3 undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the metabolic pathways and understanding the behavior of the metabolites in biological systems.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions often involve controlled temperatures, pH levels, and reaction times to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include primary alcohols, aldehydes, and cyclic hydroxyoxazolidinones, which are diastereomers . These products are crucial for understanding the metabolic pathways and the pharmacokinetics of Docetaxel.

Applications De Recherche Scientifique

Docetaxel-d6 Metabolites M1 and M3 are widely used in scientific research for various applications :

Chemistry: Studying the chemical properties and reactions of Docetaxel and its metabolites.

Biology: Investigating the metabolic pathways and the behavior of the metabolites in biological systems.

Medicine: Understanding the pharmacokinetics and pharmacodynamics of Docetaxel to improve cancer treatment.

Industry: Developing new pharmaceutical formulations and improving existing ones.

Mécanisme D'action

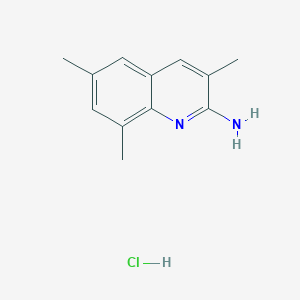

The mechanism of action of Docetaxel-d6 Metabolites M1 and M3 involves the inhibition of microtubule dynamics, which prevents cell division and promotes cell death . These metabolites bind to microtubules with high affinity, disrupting their normal function and leading to the inhibition of cell replication. The molecular targets include tubulin and other proteins involved in cell division .

Comparaison Avec Des Composés Similaires

Similar Compounds

Docetaxel Metabolites M1, M2, and M4: These metabolites are also derived from Docetaxel and share similar chemical properties and metabolic pathways.

Paclitaxel Metabolites: Paclitaxel is another chemotherapy medication with similar mechanisms of action and metabolic pathways.

Uniqueness

Docetaxel-d6 Metabolites M1 and M3 are unique due to their stable isotope labeling, which allows for precise tracking and analysis in pharmacokinetic studies . This labeling provides valuable insights into the metabolism and behavior of Docetaxel in biological systems, making them essential tools in scientific research.

Propriétés

Formule moléculaire |

C43H51NO15 |

|---|---|

Poids moléculaire |

827.9 g/mol |

Nom IUPAC |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[4-hydroxy-2-oxo-5,5-bis(trideuteriomethyl)-1,3-oxazolidin-3-yl]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C43H51NO15/c1-21-25(56-36(51)31(48)29(23-14-10-8-11-15-23)44-37(52)40(5,6)59-38(44)53)19-43(54)34(57-35(50)24-16-12-9-13-17-24)32-41(7,33(49)30(47)28(21)39(43,3)4)26(46)18-27-42(32,20-55-27)58-22(2)45/h8-17,25-27,29-32,34,37,46-48,52,54H,18-20H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,37?,41+,42-,43+/m0/s1/i5D3,6D3 |

Clé InChI |

MZGHWPNTSVYFCV-AXAKODJZSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C1(C(N(C(=O)O1)[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O)O)C([2H])([2H])[2H] |

SMILES canonique |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(C(OC6=O)(C)C)O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)